N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide
Description
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide is a heterocyclic small molecule featuring three key structural motifs:
- Benzamide core: A 2-methyl-substituted benzamide group, which contributes to aromatic stacking and hydrogen-bonding interactions.
- Piperidine scaffold: A central piperidine ring, providing conformational flexibility and serving as a spacer between functional groups.
Synthetic routes typically involve coupling piperidine intermediates with activated benzamide derivatives and cyclopropane-functionalized pyrazoles .
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-4-2-3-5-16(13)19(24)20-15-8-10-23(11-9-15)18-12-17(21-22-18)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZUEZAIRYRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the key intermediate, 3-amino-5-cyclopropylpyrazole. This intermediate is then reacted with 4-chloropiperidine under basic conditions to form the desired piperidine derivative . The final step involves the coupling of this piperidine derivative with 2-methylbenzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison with Q1Y (5-[(3S,4R)-3-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-[(2H-indazol-3-yl)methyl]benzamide)
Q1Y, a ligand documented in the RCSB PDB database, shares a benzamide-piperidine backbone but diverges significantly in substituents and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications :
Substituent Effects :
- The cyclopropyl group in the target compound enhances lipophilicity (predicted logP ~3.2) compared to Q1Y’s polar benzodioxol and fluoro groups (logP ~2.8). This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Q1Y’s indazole and fluorine substituents likely enhance target binding affinity through π-π stacking and electrostatic interactions, whereas the target’s methylbenzamide group offers steric simplicity.
Stereochemical Complexity :
Q1Y’s two chiral centers ((3S,4R)-piperidine) necessitate enantioselective synthesis, whereas the target compound’s single chiral center simplifies manufacturing.
Metabolic Stability :
The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to Q1Y’s benzodioxol group, which is prone to enzymatic hydrolysis.
Pharmacological and Binding Profile Comparisons
While experimental data for the target compound is sparse, inferences can be drawn from Q1Y’s documented role as a kinase inhibitor:
- Kinase Selectivity : Q1Y’s indazole and fluorine groups are critical for ATP-binding pocket interactions in kinases like BRAF or CDK2. The target compound’s pyrazole-cyclopropyl moiety may shift selectivity toward kinases favoring hydrophobic subpockets (e.g., JAK2).
- Solubility and Bioavailability : Q1Y’s higher aromatic bond count (22 vs. 14) and polar groups suggest lower membrane permeability but better solubility in aqueous buffers (e.g., PBS), whereas the target compound’s lipophilicity may limit solubility but enhance tissue penetration.
Biological Activity
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly its interaction with specific kinases involved in cellular processes. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms, known for its role in various biological activities.
- Piperidine ring : A six-membered ring containing one nitrogen atom, often found in pharmaceuticals.
- Benzamide group : A functional group that contributes to the compound's interaction with biological targets.
The molecular formula is with a molecular weight of 349.4 g/mol.
The primary target of this compound is the p21-activated kinase 4 (PAK4) . The compound inhibits PAK4 activity, which subsequently affects pathways regulated by the Rho family GTPases, particularly Rac and Cdc42. This interaction leads to several biological effects:
- Inhibition of cell growth : The compound has been shown to significantly reduce cell proliferation in various cancer cell lines.
- Promotion of apoptosis : By inhibiting PAK4, the compound triggers programmed cell death, which is crucial in cancer therapy.
- Regulation of cytoskeletal functions : The inhibition of PAK4 disrupts cytoskeletal organization, impacting cellular shape and motility.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its ability to penetrate cellular membranes effectively. Its interaction with PAK4 indicates potential therapeutic applications in oncology.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Cell Proliferation Assays : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, including breast and lung cancer cells .
- Apoptosis Induction : Flow cytometry analysis revealed that the compound increases the percentage of apoptotic cells, confirming its role as an apoptosis inducer .
- Cytoskeletal Disruption : Microscopy studies indicated significant alterations in cytoskeletal architecture upon treatment with the compound, correlating with its mechanism of action through PAK4 inhibition .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties attributed to the specific arrangement of the pyrazole and piperidine rings in this compound:
| Compound Name | Target | Biological Activity |
|---|---|---|
| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-thiazole | PAK4 | Moderate inhibition |
| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenyloxazolidine | PAK4 | Low potency |
This table illustrates that while other compounds may also target PAK4, this compound exhibits superior efficacy.
Q & A
Basic Research Questions
Q. What are the key structural features of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylbenzamide, and how do they influence its chemical reactivity?
- The compound combines a piperidine ring, a 5-cyclopropylpyrazole moiety, and a 2-methylbenzamide group. This tripartite structure enables diverse interactions, such as hydrogen bonding (amide), π-π stacking (aromatic rings), and steric effects (cyclopropyl group). These features suggest reactivity at the pyrazole N-H (potential alkylation/acylation) and the benzamide carbonyl (nucleophilic substitution) .
- Methodological Insight : Use spectroscopic techniques (e.g., H/C NMR, IR) to track functional group transformations. For example, monitor pyrazole N-H proton shifts (~10-12 ppm) during derivatization .
Q. What synthetic routes are feasible for preparing this compound, and what are common challenges?
- A plausible route involves:
Cyclopropane introduction to pyrazole via [2+1] cycloaddition.
Piperidine ring formation via reductive amination or nucleophilic substitution.
Benzamide coupling using EDCI/HOBt or carbodiimide reagents.
- Challenges : Low yields in cyclopropanation (steric hindrance) and regioselectivity in pyrazole functionalization. Optimization : Use microwave-assisted synthesis for cyclopropane formation (reduces side reactions) and orthogonal protecting groups for selective benzamide coupling .
Q. How can researchers confirm the purity and identity of the synthesized compound?
- Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Identity : High-resolution mass spectrometry (HRMS) for molecular ion verification and elemental analysis (C, H, N) within ±0.4% deviation.
- Structural Confirmation : 2D NMR (COSY, HSQC) to resolve piperidine and pyrazole proton overlaps .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets or optimize its synthetic pathway?
- In Silico Strategies :
- Target Prediction : Use molecular docking (AutoDock Vina) against kinase or GPCR libraries, leveraging the pyrazole’s affinity for ATP-binding pockets.
- Reaction Optimization : Apply density functional theory (DFT) to model cyclopropanation transition states and identify catalysts (e.g., Rh(II) complexes) that lower activation energy .
- Case Study : A structurally similar compound () showed 70% inhibition of Aurora kinase A in silico, validated via kinase assay (IC = 120 nM).
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Example Contradiction : A pyrazole-piperidine analog showed potent activity in enzyme assays but poor cellular efficacy.
- Resolution Workflow :
Assess solubility (logP via shake-flask method) and membrane permeability (PAMPA assay).
Modify the benzamide’s methyl group to a trifluoromethyl (improves logD) or introduce a polar substituent (e.g., -OH) for better aqueous solubility .
- Data Interpretation : Cross-validate with molecular dynamics simulations to study protein-ligand stability under physiological conditions .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Scale-Up Considerations :
- Reactor Design : Use flow chemistry for exothermic steps (e.g., cyclopropanation) to enhance heat dissipation.
- Purification : Replace column chromatography with recrystallization (solvent screening via HTE platforms) or simulated moving bed (SMB) chromatography .
- Case Study : A scaled synthesis of a related benzamide () achieved 85% yield using DMF/water antisolvent crystallization, reducing solvent waste by 40%.
Key Methodological Recommendations
- Synthetic Chemistry : Prioritize regioselective pyrazole functionalization via directed ortho-metalation .
- Biological Assays : Use SPR (surface plasmon resonance) for real-time binding kinetics to avoid false positives from aggregation .
- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reaction conditions and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
